

# Chemical Profile & Inferred Stability

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## Compound Focus: Nimustine

CAS No.: 42471-28-3

Cat. No.: S537240

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The table below summarizes key chemical characteristics of **nimustine** (also known as ACNU) based on available literature. While these properties are related to overall stability, they do not specifically confirm or quantify photostability.

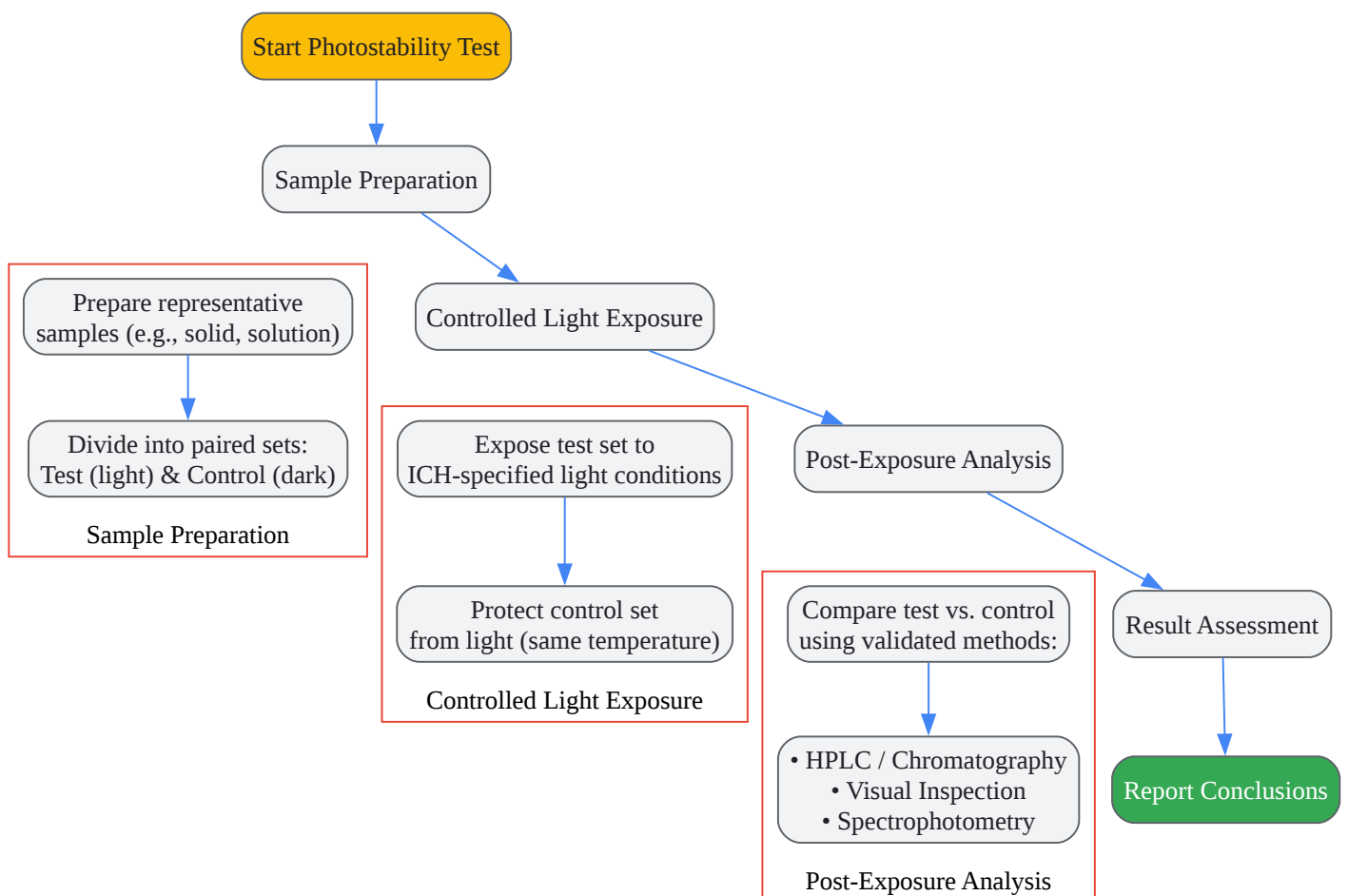
Property	Description	Relevance to Stability
<b>Chemical Class</b> [1]	Nitrosourea (alkylating agent)	The nitrosourea group is generally reactive and can be susceptible to decomposition.
<b>Solubility</b> [2]	Water-soluble (as nimustine hydrochloride)	May influence the choice of solvent for stability-testing protocols.
<b>Primary Stability Concern</b> [1]	Spontaneous decomposition at physiological pH	Indicates the molecule is inherently unstable and degrades in solution, which is a key factor in its mechanism of action [1].

One source notes that **nimustine** undergoes **spontaneous decomposition** at physiological pH [1]. This inherent instability in solution is a strong indicator that the drug requires careful handling and specific storage conditions, which likely includes protection from light, even though direct photostability data is not available.

## Recommended Experimental Approach

In the absence of published data, you can establish **nimustine**'s photostability using standardized regulatory guidelines. The International Council for Harmonisation (ICH) guideline Q1B provides a validated methodology for photostability testing of new drug substances and products.

The workflow below outlines the core process.



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### Key Experimental Parameters Based on ICH Q1B:

- **Light Source:** Exposure to both visible light (1.2 million lux hours) and ultraviolet light (200 watt hours per square meter) as per the option 2 "cool white" and "near UV" lamp system described in the guideline [3].
- **Sample Form:** Testing should be performed on the drug substance itself (**nimustine** hydrochloride solid) and, if applicable, on its finished product (e.g., a solution for injection).
- **Analysis:** Use high-performance liquid chromatography (HPLC) to detect and quantify any changes in the drug's concentration or the appearance of degradation products. Visual inspection for color change and precipitation is also critical.

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## References

1. [sciencedirect.com/topics/neuroscience/ nimustine](https://www.sciencedirect.com/topics/neuroscience/nimustine) [sciencedirect.com]
2. Local Delivery of Nimustine Hydrochloride against Brain ... [jstage.jst.go.jp]
3. Delivering Optical Labels to Brain Tumors [frontiersin.org]

To cite this document: Smolecule. [Chemical Profile & Inferred Stability]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537240#nimustine-photostability-testing>]

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